Ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate
Overview
Description
Scientific Research Applications
Structure and Synthesis
Research on compounds related to ethyl 5-(2,5-dimethylphenyl)oxazole-2-carboxylate often focuses on the synthesis and structural analysis of oxazole derivatives. These compounds are of interest due to their diverse potential applications, including their use as intermediates in the synthesis of more complex molecules. For instance, the study of the crystal structure of a triazaoxatricyclodecadiene derivative reveals the complex nature of these molecules and their potential as structural scaffolds in organic synthesis (Gelli et al., 1994).
Synthesis of Heterocyclic Compounds
The synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles demonstrates the utility of this compound derivatives in creating novel heterocyclic compounds. These efforts highlight the compound's role in generating new materials with potential applications in various fields, including pharmaceuticals (Potkin, Petkevich, & Kurman, 2009).
Material Science Applications
Research into novel heterocyclic disperse dyes incorporating thiophene moieties for dyeing polyester fibers showcases the application of this compound derivatives in material science. These studies aim to develop new dyes with improved fastness properties for textile applications, indicating the compound's relevance beyond medicinal and organic chemistry (Iyun et al., 2015).
Medicinal Chemistry
In the context of medicinal chemistry, oxazole derivatives have been explored as inhibitors of amyloid fibril formation, with specific derivatives showing promise in reducing amyloidogenesis. Such studies underline the potential therapeutic applications of this compound derivatives in treating diseases associated with protein misfolding and aggregation (Razavi et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(2,5-dimethylphenyl)-1,3-oxazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-17-14(16)13-15-8-12(18-13)11-7-9(2)5-6-10(11)3/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBDSVUFJGITPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=C(C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.